Quinine hypophosphite
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Overview
Description
Quinine hypophosphite is a salt formed from quinine and hypophosphorous acid. Quinine, an alkaloid derived from the bark of the cinchona tree, has been historically significant for its antimalarial properties. Hypophosphorous acid, on the other hand, is known for its reducing properties and is used in various chemical reactions. This compound was formerly used in the treatment of conditions like phthisis and neurasthenic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of quinine hypophosphite involves the reaction of quinine with hypophosphorous acid. The reaction typically occurs in an aqueous medium where quinine is dissolved in water, and hypophosphorous acid is added to the solution. The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Quinine hypophosphite can undergo various chemical reactions, including:
Oxidation: The hypophosphite ion can be oxidized to phosphate.
Reduction: this compound can act as a reducing agent in certain reactions.
Substitution: The hypophosphite ion can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates.
Major Products:
Oxidation: Phosphate salts.
Reduction: Reduced organic compounds.
Substitution: Quinine salts with different anions.
Scientific Research Applications
Quinine hypophosphite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent.
Biology: Studied for its potential effects on biological systems due to its quinine component.
Medicine: Historically used in the treatment of malaria and other conditions, though its use has declined with the advent of more effective treatments.
Industry: Utilized in the production of certain pharmaceuticals and as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of quinine hypophosphite is primarily attributed to the quinine component. Quinine interferes with the malaria parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme within the parasite, ultimately causing its death . The hypophosphite ion may also contribute to the compound’s reducing properties, enhancing its overall effectiveness in certain reactions.
Comparison with Similar Compounds
Quinine Sulfate: Another salt of quinine used in the treatment of malaria.
Quinine Hydrochloride: Used for similar purposes but with different solubility and pharmacokinetic properties.
Hypophosphorous Acid Salts: Such as sodium hypophosphite and calcium hypophosphite, used in various industrial applications.
Uniqueness: Quinine hypophosphite is unique due to the combination of quinine’s antimalarial properties and hypophosphite’s reducing capabilities. This dual functionality makes it a versatile compound in both medical and industrial contexts .
Properties
CAS No. |
6119-53-5 |
---|---|
Molecular Formula |
C20H25N2O4P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphenous acid |
InChI |
InChI=1S/C20H24N2O2.HO2P/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-3-2/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H,1,2)/t13-,14-,19-,20+;/m0./s1 |
InChI Key |
JWAMXEJYDDQVAR-DSXUQNDKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OP=O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP=O |
Origin of Product |
United States |
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